Piperazine, 1-benzyl-, propanesulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

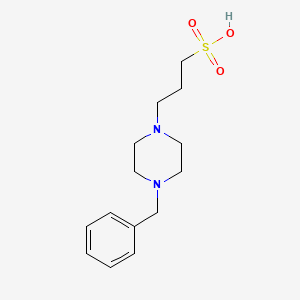

Piperazine, 1-benzyl-, propanesulfate is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives are widely recognized for their role as pharmacophores in drug development. The piperazine moiety is frequently incorporated into various pharmaceutical compounds due to its favorable physicochemical properties, which enhance drug solubility and bioavailability.

Anthelmintic Properties

Piperazine itself has been used historically as an anthelmintic agent, particularly for treating infections caused by roundworms and pinworms. Piperazine compounds act by paralyzing the parasites, allowing them to be expelled from the host's body through normal intestinal peristalsis . This mechanism is crucial in treating conditions like ascariasis and enterobiasis, especially in pediatric populations.

Pharmacological Applications

The pharmacological profile of piperazine derivatives extends beyond anthelmintic activity. Recent studies have highlighted their potential in modulating various biological pathways.

TRPML Modulators

Research indicates that piperazine derivatives can act as modulators of TRPML (transient receptor potential mucolipin) channels, which are implicated in several lysosomal storage diseases and neurodegenerative disorders. Piperazine, 1-benzyl-, propanesulfate has been identified as a compound that can influence TRPML activity, thus offering therapeutic potential for conditions such as muscular dystrophy and age-related neurodegenerative diseases . The modulation of TRPML channels may help in restoring lysosomal function and reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives in various therapeutic contexts:

Case Study: TRPML Modulation

A patent describes the use of piperazine derivatives as TRPML modulators, showcasing their utility in treating lysosomal storage diseases. The study emphasizes the importance of these compounds in activating TRPML channels across different cell types, including fibroblasts and muscle cells .

Clinical Applications

In clinical settings, piperazine has been utilized not only for its anthelmintic properties but also for its role in managing partial intestinal obstructions caused by parasitic infections . Its mechanism as a GABA receptor agonist further supports its application in pharmacotherapy.

Properties

CAS No. |

23111-82-2 |

|---|---|

Molecular Formula |

C14H22N2O3S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

3-(4-benzylpiperazin-1-yl)propane-1-sulfonic acid |

InChI |

InChI=1S/C14H22N2O3S/c17-20(18,19)12-4-7-15-8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,18,19) |

InChI Key |

COPMFUCJHBZEEX-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCS(=O)(=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CCN1CCCS(=O)(=O)O)CC2=CC=CC=C2 |

Key on ui other cas no. |

23111-82-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.